Acetylbritannilactone
Description
Contextualization within Natural Products Chemistry and Sesquiterpene Lactone Research
Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. acs.orgacs.org Among the vast array of natural products, sesquiterpene lactones (STLs) represent a large and important class of secondary metabolites found predominantly in plants of the Asteraceae family. acs.org These compounds are characterized by a 15-carbon skeleton and a lactone ring.
Acetylbritannilactone is a prominent member of the sesquiterpene lactone family. rsc.org Research into STLs is driven by their wide range of biological properties, including anti-inflammatory and anticancer activities. scielo.brnih.gov The study of this compound and similar compounds contributes to the broader understanding of natural product chemistry and the potential of these molecules as leads for new pharmaceuticals. researchgate.net
Overview of the this compound Chemical Class and Structural Peculiarities
This compound is classified as a eudesmane-type sesquiterpene lactone. acs.org Its chemical structure is distinguished by several key features that are crucial to its biological activity. A particularly important structural motif is the α-methylene-γ-butyrolactone moiety. acs.orgnih.gov This reactive group is a common feature among many biologically active sesquiterpene lactones and is often implicated in their mechanism of action. The presence of an acetyl group at the C-1 position is another defining characteristic of this specific compound.
The core skeleton of this compound provides a versatile scaffold that can be chemically modified to create a library of analogue compounds. rsc.org Researchers have explored modifications at various positions, such as the 6-OH group, to investigate structure-activity relationships and enhance its therapeutic potential. rsc.orgnih.gov
Historical Perspective on Research and Discovery of this compound
This compound is primarily isolated from plants of the Inula genus, particularly Inula britannica and Inula japonica. acs.orgresearchgate.net These plants have a history of use in traditional medicine, which has spurred scientific investigation into their chemical constituents. mdpi.comspandidos-publications.com
Initial research focused on the isolation and structural elucidation of this compound from these plant sources. researchgate.net Subsequent studies have delved into its various biological activities, revealing its potential as an anti-inflammatory and anticancer agent. nih.govspandidos-publications.com This has led to a growing body of research dedicated to understanding its mechanisms of action and exploring its therapeutic applications.
Significance of this compound as a Research Scaffold for Chemical Biology and Drug Discovery
The unique chemical structure and potent biological activities of this compound make it a significant molecule for chemical biology and drug discovery. dntb.gov.ua It serves as a valuable "scaffold," or starting point, for the synthesis of new and diverse compounds. rsc.org
Researchers utilize this compound as a lead compound to create semi-synthetic derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov By modifying its structure, scientists can probe the molecular targets and pathways through which it exerts its effects. For instance, studies have shown that modifications to the this compound skeleton can lead to derivatives with enhanced antifungal or cytotoxic activities. nih.govacs.org This approach has been instrumental in the development of novel drug candidates for a range of diseases. rsc.orgresearchgate.netspandidos-publications.com
The exploration of this compound and its analogues highlights the enduring importance of natural products in providing novel chemical structures for the development of new medicines. acs.orgmdpi.com
Interactive Data Table: Investigated Biological Activities of this compound Derivatives
| Derivative Class | Investigated Activity | Key Findings | Reference |
| Oxadiazole, Triazole, or Imidazole (B134444) Analogues | Antifungal | Introduction of a 1,3,4-oxadiazole (B1194373) moiety enhanced activity against various phytopathogenic fungi. | researchgate.netacs.org |
| 6-OH Side Chain Ester Analogues | Anticancer | Esterification of the 6-OH position led to increased in vitro anticancer activity. | rsc.org |
| C-4 Aminomethylated Derivatives | Antifungal | Modification at the C-4 position of related sesquiterpene lactones yielded compounds with antifungal properties. | researchgate.net |
| Lauroyl Group at 6-OH Position | Cytotoxic | Compound 14, with a lauroyl group, showed potent cytotoxic activity against several cancer cell lines. | nih.gov |
Properties
CAS No. |
744203-09-6 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.37 |
IUPAC Name |
1-O-Acetylbritannilactone; [(4S)-4-[(3aS,4S,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate |
InChI |
InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16+/m0/s1 |
InChI Key |
QKUFZFLZBUSEHN-CZLJMHDISA-N |
SMILES |
CC(OCCC[C@@H](C1=C(C)C[C@](OC2=O)([H])[C@@]([C@@H]1O)([H])C2=C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetylbritannilactone; 1-O-Acetylbritannilactone; 1-o-Acetylbritannilactone |
Origin of Product |
United States |
Isolation, Characterization Methodologies, and Natural Occurrence of Acetylbritannilactone
Botanical Sources and Biodiversity Research Relevant to Acetylbritannilactone (e.g., Inula britannica L.)
This compound is a significant secondary metabolite primarily isolated from plants belonging to the Inula genus of the Asteraceae family. nih.govmdpi.comresearchgate.net This genus encompasses approximately 100 species, which are widely distributed across Asia, Europe, and Africa. nih.govmdpi.comresearchgate.net Among these, Inula britannica L., also known as British yellowhead or meadow fleabane, is a prominent botanical source of this compound. nih.govrsc.orgchemfaces.com This perennial plant is characterized by its bright yellow flowers and is traditionally used in Chinese and Kampo medicines. nih.gov
Research into the biodiversity of the Inula genus reveals a rich chemical diversity, with over 400 distinct compounds identified, including a variety of terpenoids and flavonoids. researchgate.net Sesquiterpene lactones, such as this compound, are among the most abundant and biologically active constituents of I. britannica. mdpi.comresearchgate.net The flowers and aerial parts of the plant are particularly rich sources of these secondary metabolites. nih.gov
I. britannica is native to Europe and temperate regions of Asia. cabidigitallibrary.orgusda.govidtools.org Its distribution in Europe extends from central France and southern Scandinavia to central Italy and the Balkans, though it is absent in the northernmost regions and the British Isles. cabidigitallibrary.org In Asia, it is found in China, Korea, Mongolia, and Japan. cabidigitallibrary.orgusda.gov The plant has also been introduced to North America, with reported occurrences in the United States and Canada. cabidigitallibrary.orgidtools.org
The chemical composition of I. britannica can vary, with studies focusing on different parts of the plant, such as the flowers, aerial parts, and roots. nih.govmdpi.com While the flowers are a known source of this compound, research has also identified other bioactive compounds, including various flavonoids and other sesquiterpene lactones like britannilactone (B2921459), 1,6-O,O-dithis compound, and ergolide. nih.govbenthamdirect.com The essential oil of I. britannica has also been analyzed, revealing a different profile of volatile compounds. researchgate.net The significant chemical diversity within the Inula genus underscores the importance of continued biodiversity research to identify new natural products and understand their distribution. researchgate.netbas.bg
Advanced Chromatographic and Spectroscopic Methodologies for this compound Isolation and Structure Elucidation in Research
The isolation and structural elucidation of this compound from its natural sources rely on a combination of advanced chromatographic and spectroscopic techniques. nih.govnih.gov These methodologies are crucial for separating the compound from complex plant extracts and for accurately determining its chemical structure.
Initial extraction from plant material, typically the flowers of Inula britannica, is often performed using solvents like ethanol (B145695) or chloroform. nih.govnih.gov This is followed by a series of chromatographic separations to purify the target compound. mdpi.com Column chromatography, often using silica (B1680970) gel, is a common initial step to fractionate the crude extract. nih.gov Further purification is achieved using more advanced techniques. nih.gov
Once isolated, the structure of this compound is determined using a suite of spectroscopic methods. nih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a key technique for both the purification and quantitative analysis of this compound. nih.govingentaconnect.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is frequently employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. ingentaconnect.comnih.gov
For the determination of this compound in Inula britannica, a typical RP-HPLC method might use a Hypersil C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture (e.g., 33:67 v/v). ingentaconnect.com Detection is often carried out using a UV detector at a wavelength of 210 nm. ingentaconnect.com This method has been shown to have a linear range suitable for quantification, with an average recovery of around 99%. ingentaconnect.com Another HPLC method coupled with an evaporative light scattering detector (HPLC-ELSD) has also been developed, using a Hypersil ODS-2 column and a methanol-water mobile phase (52:48 v/v). nih.gov
Table 1: HPLC Methods for this compound Analysis
| Column | Mobile Phase | Detection | Flow Rate | Reference |
|---|---|---|---|---|
| Hypersil C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:Water (33:67) | UV at 210 nm | 1.0 mL/min | ingentaconnect.com |
| Hypersil ODS-2 | Methanol (B129727):Water (52:48) | ELSD | 1.0 mL/min | nih.gov |
| Hypersil Gold C18 (50 x 4.6 mm, 3.0 µm) | Methanol:5 mM ammonium (B1175870) acetate (B1210297) (80:20) | MS/MS | 0.4 mL/min | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. nih.govscielo.org.mx While less commonly used for the direct analysis of intact sesquiterpene lactones like this compound due to their relatively low volatility, GC-MS is invaluable for analyzing the essential oil composition of the source plant, Inula britannica. researchgate.net This can provide a broader chemical profile of the plant. For the analysis of lactones in general, thermal desorption GC-MS methods have been developed, which can enhance the detection of these compounds. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. nih.govmdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to determine the precise arrangement of atoms within the molecule.
The ¹H-NMR spectrum of this compound shows characteristic signals, including those for exocyclic methylene (B1212753) protons (around δH 6.23 and 5.83 ppm) and an acetoxyl group (around δH 2.01 ppm). mdpi.com The ¹³C-NMR spectrum reveals 17 carbon signals. mdpi.com Key signals include those for a carbonyl group (δC 172.5 ppm), the carbons of the α-methylene-γ-lactone moiety (δC 139.1 and 124.8 ppm for the double bond, and δC 78.5 ppm for the carbon bearing the oxygen), and the acetoxy group (δC 173.2 and 21.0 ppm). mdpi.com These spectral data, when compared to literature values, confirm the identity of the isolated compound. nih.govmdpi.com
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. nih.govmdpi.com Electrospray ionization-mass spectrometry (ESI-MS) is a common technique used for this purpose. mdpi.com In ESI-MS analysis, this compound typically shows a molecular ion peak at m/z 309 [M+H]⁺, corresponding to its molecular formula of C₁₇H₂₄O₅. mdpi.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS. nih.govnih.gov This technique is particularly useful for the quantitative analysis of this compound in complex biological matrices, such as rat plasma, for pharmacokinetic studies. nih.govnih.gov The method can be highly sensitive, with a lower limit of quantification in the low ng/mL range. nih.gov
Chemodiversity and Geographical Distribution of this compound-Producing Organisms
The primary organism known to produce this compound is the plant Inula britannica. rsc.org This species exhibits a wide geographical distribution across the temperate zones of Europe and Asia. nih.gov In Europe, its range includes countries from France to the Balkans, while in Asia it is found in China, Japan, Korea, and Mongolia. nih.govcabidigitallibrary.org It has also been introduced to North America. idtools.org
Methodologies for Quantifying this compound in Biological Matrices (Research-focused)
The accurate quantification of this compound in complex biological matrices is crucial for pharmacokinetic studies and for understanding its distribution and metabolism. To this end, researchers have developed and validated several sophisticated analytical techniques that offer high sensitivity, selectivity, and efficiency. These methods are primarily centered around advanced chromatographic and electrophoretic techniques coupled with sensitive detection systems.
A rapid and sensitive method for the detection and quantification of this compound (ABL) in rat plasma has been established using micellar electrokinetic capillary chromatography (MEKC) combined with an online sweeping technique. tiprpress.comnih.gov This approach leverages the principles of electrophoresis and the partitioning of analytes in a micellar solution to achieve separation, while the online sweeping technique significantly enhances detection sensitivity. tiprpress.comnih.gov
In this method, an uncoated fused silica capillary is typically used. tiprpress.comnih.gov The separation is achieved under a high voltage, with a specific buffer system containing a surfactant like sodium dodecyl sulfate (B86663) (SDS) that forms micelles. nih.gov The sample is injected into the capillary, and under the influence of the electric field, the components migrate at different velocities, leading to their separation. This compound can be completely separated within a short analysis time, typically around 15 minutes. tiprpress.com
The online sweeping concentration technique is a key feature of this methodology, allowing for the analysis of trace amounts of the compound in biological samples. nih.gov This method has been shown to have excellent linearity over a defined concentration range, with a high correlation coefficient (r = 0.998). tiprpress.com The recovery rate, which indicates the efficiency of the extraction process, has been reported to be between 96.3% and 97.2%. tiprpress.com The precision of the method is demonstrated by the low relative standard deviations for migration time and peak areas, both for intra-day and inter-day measurements. tiprpress.com This technique is characterized by its speed, high sensitivity, and the small volume of sample and reagents required. tiprpress.comnih.gov
Table 1: Performance Characteristics of the MEKC-Online Sweeping Method for this compound Quantification in Rat Plasma
| Parameter | Value | Reference |
|---|---|---|
| Separation Time | ~15 min | tiprpress.com |
| Linearity (Correlation Coefficient) | 0.998 | tiprpress.com |
| Detection Limit | 0.005 g/L | nih.gov |
| Recovery Rate | 96.3% - 97.2% | tiprpress.com |
| Intra-batch RSD (Migration Time) | < 2.45% | tiprpress.com |
| Inter-batch RSD (Migration Time) | < 2.45% | tiprpress.com |
| Intra-batch RSD (Peak Area) | < 2.26% | tiprpress.com |
| Inter-batch RSD (Peak Area) | < 2.26% | tiprpress.com |
This table summarizes the key performance metrics of the Micellar Electrokinetic Capillary Chromatography (MEKC) with online sweeping method for the quantification of this compound in rat plasma, as reported in the cited literature.
Liquid chromatography (LC) coupled with photodiode array (PDA) detection or tandem mass spectrometry (MS/MS) represents another powerful and widely used platform for the quantification of this compound and other sesquiterpene lactones in biological and plant matrices. researchgate.net
LC-PDA: A high-performance liquid chromatography (HPLC) method with diode-array detection (DAD) has been successfully developed for the simultaneous characterization and quantification of seven major sesquiterpene lactones, including this compound, in Inula britannica. researchgate.net This method typically employs a C18 reversed-phase column for separation. researchgate.net The mobile phase often consists of a gradient mixture of acetonitrile and an aqueous solution, such as water with 0.2% (v/v) acetic acid, delivered at a specific flow rate. researchgate.net Detection is carried out at a wavelength where the analytes exhibit maximum absorbance, for instance, 210 nm. researchgate.netingentaconnect.com
The LC-PDA method has demonstrated excellent linearity with correlation coefficients (R²) greater than 0.9993. researchgate.net It also shows high precision, with relative standard deviations for intra- and inter-day assays being less than 2.7%. researchgate.net The accuracy of the method is high, with recovery values for the analytes ranging between 98.12% and 101.39%. researchgate.net This robust method is suitable for the quantitative analysis and quality control of Inula britannica materials. researchgate.net
LC-MS/MS: For even higher sensitivity and selectivity, particularly in complex biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. A novel, rapid, and sensitive LC-MS/MS method has been developed and validated for the determination of 1-O-Acetylbritannilactone. researchgate.net This technique also utilizes a reversed-phase C18 column for chromatographic separation. researchgate.net The mobile phase can be an isocratic mixture, for example, methanol and a 5 mM ammonium acetate buffer. researchgate.net
The mass spectrometer is operated in a specific ionization mode, such as positive turbo ion spray, to generate ions of the target analyte. researchgate.net Quantification is achieved using selected reaction monitoring (SRM), which provides high specificity by monitoring a particular fragmentation of the parent ion. The method exhibits a linear response over a concentration range of 1.60 to 800 ng/mL, with a low lower limit of quantification (LLOQ) of 1.60 ng/mL. researchgate.net The linearity is excellent, with a correlation coefficient (r) greater than 0.99. researchgate.net
Table 2: Comparison of LC-PDA and LC-MS/MS Methods for this compound Quantification
| Parameter | LC-PDA | LC-MS/MS | Reference |
|---|---|---|---|
| Column | Luna C18 | Hypersil Gold C18 | researchgate.net |
| Mobile Phase | Acetonitrile/0.2% Acetic Acid-Water (Gradient) | Methanol/5mM Ammonium Acetate (Isocratic) | researchgate.net |
| Detection | Diode Array (210 nm) | Tandem Mass Spectrometry (Positive Ion Mode) | researchgate.net |
| Linearity (r² or r) | > 0.9993 | > 0.99 | researchgate.net |
| Lower Limit of Quantification (LLOQ) | Not specified | 1.60 ng/mL | researchgate.net |
| Precision (RSD) | < 2.7% (intra- & inter-day) | Not specified in detail | researchgate.net |
| Accuracy (Recovery) | 98.12% - 101.39% | Not specified in detail | researchgate.net |
Total Synthesis and Semisynthesis Strategies for Acetylbritannilactone and Its Analogues
Retrosynthetic Analysis and Key Disconnections in Acetylbritannilactone Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. numberanalytics.comdeanfrancispress.comgovtgirlsekbalpur.com This process allows chemists to devise a forward synthetic plan. numberanalytics.comdeanfrancispress.com Key to this analysis is the identification of strategic bonds for disconnection, often guided by the presence of functional groups that suggest known and reliable chemical transformations. numberanalytics.comlibretexts.org
In the context of this compound, a retrosynthetic approach would logically target the disconnection of key functionalities such as the ester and the lactone ring. scripps.edu The complexity of the fused ring system and the stereochemistry at multiple centers are primary considerations in devising a synthetic strategy. scripps.edu The process involves identifying synthons, which are idealized fragments resulting from a disconnection, and their corresponding synthetic equivalents, which are the real chemical reagents used to perform the desired transformation. deanfrancispress.comspcmc.ac.in
A plausible retrosynthetic strategy for this compound might involve the following key disconnections:
Ester Disconnection: The acetyl group at the C1 position can be disconnected, leading to the corresponding alcohol as a precursor. This is a standard functional group interconversion (FGI). deanfrancispress.com
Lactone Ring Opening: The γ-lactone ring can be opened through a disconnection of the C-O bond, revealing a hydroxy-carboxylic acid intermediate.
Cyclohexene Ring Disconnections: The six-membered ring containing the double bond presents several opportunities for disconnection, potentially through Diels-Alder reactions or intramolecular aldol-type condensations.
Quaternary Center Formation: The creation of the quaternary carbon at C5 is a significant synthetic challenge that must be addressed in the retrosynthetic plan.
The choice of specific disconnections is heavily influenced by the desire to use stereoselective reactions to control the numerous chiral centers within the molecule. iupac.orgrsc.org
Stereoselective and Enantioselective Approaches to this compound Total Synthesis
The presence of multiple stereocenters in this compound necessitates the use of stereoselective and enantioselective synthetic methods to obtain the desired stereoisomer. iupac.orgrsc.org These approaches are crucial for producing a single, biologically active enantiomer while avoiding the formation of a mixture of stereoisomers.
Early synthetic efforts towards sesquiterpene lactones laid the groundwork for the total synthesis of more complex molecules like this compound. These pioneering routes often relied on well-established reactions and classical methods for controlling stereochemistry. While specific pioneering total syntheses of this compound itself are not extensively detailed in the provided search results, the general strategies for constructing similar natural products involved sequential introduction of stereocenters and the use of chiral pool starting materials or asymmetric reagents. mdpi.com The development of new synthetic methodologies has been a continuous driver in advancing the synthesis of such complex natural products. ebsco.com
More contemporary approaches to the total synthesis of this compound and its analogues leverage modern synthetic methods that offer higher efficiency and stereocontrol. rsc.orgmdpi.com These advances include the use of transition metal-catalyzed cross-coupling reactions, organocatalysis, and powerful cyclization strategies. unibo.it For instance, palladium-catalyzed reactions have become indispensable for the formation of C-C bonds with high stereoselectivity. rsc.org
Pioneering Synthetic Routes
Semisynthetic Modifications and Derivatization Strategies of this compound
Given the availability of this compound from natural sources like Inula britannica, semisynthesis offers a practical route to a diverse range of analogues. researchgate.netnih.gov This approach involves chemically modifying the natural product to explore structure-activity relationships (SAR) and develop new compounds with improved properties. nih.gov
Chemical probes are small molecules used to study biological processes. nih.govnih.gov Semisynthetic modifications of this compound can be designed to create such probes. This often involves introducing functionalities that allow for the attachment of reporter groups (e.g., fluorescent tags) or reactive groups for target identification. mdpi.comrsc.org For example, introducing an alkyne or azide (B81097) group via modification of the hydroxyl group at C6 would allow for "click" chemistry, a powerful tool for bioconjugation. rsc.org
Studies have shown that modifications at the 6-OH position of this compound can significantly impact its biological activity. nih.govrsc.orgnih.gov Esterification of this hydroxyl group has been a common strategy to enhance cytotoxic activity. nih.gov
Table 1: Examples of Semisynthetic Modifications of this compound and their Reported Effects
| Modification Site | Type of Modification | Reported Biological Effect | Reference(s) |
| 6-OH | Esterification with lauroyl group | Potent in vitro cytotoxic activity | nih.gov |
| 6-OH | N/O-atom introduction and aromatic ring esterification | Induction of apoptosis and cell cycle arrest in HeLa cells | rsc.org |
| 6-OH | Acylation with N-(α-Alkyloxime-3-phenylpropionyl) proline | Antitumor activity against HL-60 and Bel-7402 cell lines | nih.gov |
To explore new therapeutic applications, researchers have synthesized analogues of this compound incorporating various heterocyclic scaffolds known for their medicinal properties. These include oxadiazoles, triazoles, and imidazoles. researchgate.netacs.org
A study in 2023 reported the design and synthesis of six series of this compound-based derivatives containing oxadiazole, triazole, or imidazole (B134444) moieties. researchgate.netacs.org These modifications were aimed at discovering new fungicidal candidates. researchgate.netacs.org The results indicated that the introduction of a 1,3,4-oxadiazole (B1194373) moiety, in particular, led to compounds with significant antifungal activity against various phytopathogenic fungi. acs.org For instance, certain oxadiazole-containing analogues exhibited more potent inhibitory activity against Fusarium oxysporum and Cytospora mandshurica than the parent compound. researchgate.netacs.org
Similarly, the incorporation of triazole scaffolds into various molecular frameworks is a well-established strategy in medicinal chemistry to develop agents with a wide range of biological activities, including anticancer and antifungal effects. nih.govresearchgate.netorganic-chemistry.org The synthesis of imidazole-containing analogues has also been explored, leveraging the known biological importance of the imidazole ring. nih.gov
Structural Modifications for Enhanced Biological Probe Development
Development of Novel Synthetic Methodologies Applicable to this compound Scaffold
The this compound (ABL) scaffold, derived from natural sources, serves as a valuable starting point for the generation of chemically diverse libraries for drug discovery. rsc.orgresearchgate.net This approach bypasses the often time-consuming and resource-intensive de novo total synthesis of the core structure. rsc.orgresearchgate.net Research has focused on developing novel and efficient synthetic methodologies to modify the ABL molecule, particularly at its reactive sites, to produce analogues with potentially enhanced or novel biological activities. mdpi.comresearchgate.net
A significant area of development has been the modification of the 6-hydroxy (6-OH) group, which is a key bioactive motif. mdpi.com Traditional synthetic methods, however, are not always directly applicable due to the complex and sensitive nature of the ABL structure. For instance, attempts to synthesize etherified ABL analogues using the classic Williamson ether synthesis with bases like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) in aprotic solvents were unsuccessful. mdpi.com This challenge prompted the development of a milder etherification protocol. Researchers successfully employed a method using silver oxide (Ag₂O) and dimethyl sulfide (B99878) (Me₂S) as activating agents for the 6-OH group, allowing for the synthesis of a methyl etherified ABL analogue in high yield. mdpi.com
Another innovative strategy involves the introduction of various heterocyclic systems onto the ABL scaffold to explore new chemical space and biological activities. researchgate.net Following an "Intermediate Derivatization Method" (IDM), which is more efficient than starting from scratch, scientists have synthesized series of ABL-based derivatives containing oxadiazole, triazole, or imidazole moieties. researchgate.net This has led to the discovery of analogues with potent and specific activities, such as antifungal properties, that are significantly greater than the parent compound. researchgate.net These methodologies demonstrate the strategic modification of the natural product to generate novel chemical entities. researchgate.netkoreascience.kr Structural modifications have also included the introduction of N/O-atoms and aromatic ring esterification at the 6-OH position to produce new potential anticancer agents. rsc.org
The table below summarizes novel methodologies applied to the this compound scaffold.
| Methodology | Target Site | Reagents/Conditions | Product Type | Key Findings | Reference |
| Mild Etherification | 6-OH | CH₃I, Ag₂O, Me₂S, THF, room temp, 24h | 6-methoxy-acetylbritannilactone | Overcame failure of Williamson ether synthesis; achieved 85% yield. | mdpi.com |
| Heterocycle Introduction | 6-OH (via intermediates) | Various, leading to oxadiazole, triazole, and imidazole moieties | Heterocyclic ABL analogues | Resulting analogues (e.g., 8d, 8j) showed significantly enhanced antifungal activity compared to ABL. | researchgate.net |
| N/O-Atom Introduction & Esterification | 6-OH | Aromatic acids, coupling agents | Aromatic ester analogues | A series of novel analogues were synthesized and evaluated for anticancer activity. | rsc.org |
These developments highlight a trend in medicinal chemistry where complex natural products like this compound are used as platforms for semi-synthetic diversification, enabling the creation of novel compounds with tailored properties. researchgate.netkoreascience.kr
Elucidation of Biological Activities and Molecular Mechanisms of Acetylbritannilactone
In Vitro Pharmacological Investigations of Acetylbritannilactone (Cell-Based and Enzymatic Assays)
This compound has demonstrated significant, context-dependent effects on cellular proliferation and apoptosis, particularly in cancer cell lines. In studies involving A549 human non-small cell lung cancer (NSCLC) cells, ABL was found to inhibit cell growth and induce apoptosis. spandidos-publications.comingentaconnect.com This effect was enhanced when ABL was used in combination with the chemotherapy drug gemcitabine. spandidos-publications.comingentaconnect.com The molecular mechanism behind this pro-apoptotic activity involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. spandidos-publications.com Furthermore, ABL was shown to decrease the expression of nuclear factor-kappa B (NF-κB) and upregulate its inhibitor, IκBα, thereby promoting apoptosis in these lung cancer cells. spandidos-publications.comingentaconnect.com
Similarly, in breast cancer cells that express cyclooxygenase-2 (COX-2), ABL worked synergistically with celecoxib (B62257) to enhance apoptosis. nih.gov This combined treatment also induced a G0/G1 phase cell cycle arrest, which was linked to a decreased expression of cyclin D1, cyclin E, CDK2, and CDK6, along with an upregulation of the cell cycle inhibitor p21. nih.gov The synergistic effect on both apoptosis and cell cycle arrest was found to be dependent on the inhibition of the Akt and p38 signaling pathways. nih.gov In contrast to its effects on cancer cells, ABL has been shown to promote the proliferation and growth of human umbilical vein endothelial cells (HUVECs) when induced by vascular endothelial growth factor (VEGF). plos.orgplos.orgnih.gov
Table 1: Effects of this compound on Cellular Proliferation and Apoptosis (This table is interactive and can be sorted by clicking on the headers.)
| Cell Line | Biological Context | Effect of ABL | Associated Molecular Mechanisms |
|---|---|---|---|
| A549 (NSCLC) | Cancer | Inhibits cell growth, induces apoptosis. spandidos-publications.comingentaconnect.comnih.gov | ↓ NF-κB, ↑ IκBα, ↓ Bcl-2, ↑ Bax, ↓ Src-FAK activation. spandidos-publications.comingentaconnect.comnih.gov |
| Breast Cancer Cells (COX-2+) | Cancer | Enhances celecoxib-induced apoptosis and cell cycle arrest. nih.gov | ↓ Cyclin D1/E, ↓ CDK2/6, ↑ p21, ↓ Akt phosphorylation, ↓ p38 phosphorylation. nih.gov |
| HUVEC | Angiogenesis | Promotes VEGF-induced proliferation and growth. plos.orgplos.org | Enhances VEGF-induced phosphorylation of VEGFR-2, Akt, and MAPK (p42/44, p38). plos.orgresearchgate.net |
ABL exhibits potent anti-inflammatory properties by modulating key signaling pathways. In vascular smooth muscle cells, ABL is a strong inhibitor of inflammatory responses stimulated by lipopolysaccharide (LPS) by blocking NF-κB activity and the expression of the inflammatory gene COX-2. chemfaces.com Research using RAW264.7 macrophage cells showed that ABL significantly decreased the production of nitric oxide (NO) and the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as inducible nitric oxide synthase (iNOS). cellmolbiol.org The anti-inflammatory effects of ABL are linked to its ability to downregulate the SRC/EGFR/MAPK signaling pathway. researchgate.net
The immunomodulatory activity of this compound has been observed through its direct effects on immune cells like macrophages and neutrophils. nih.govfrontiersin.orgwikipedia.orgfrontiersin.org In the macrophage cell line RAW264.7, ABL dose-dependently inhibited the production of NO and prostaglandin (B15479496) E2 (PGE2) induced by LPS. cellmolbiol.org This was consistent with the suppression of iNOS and COX-2 protein expression. cellmolbiol.org In addition to its effects on macrophages, ABL has been shown to inhibit the recruitment of neutrophils, a key event in the inflammatory cascade. nih.gov
The direct antifungal activity of this compound has been evaluated against several phytopathogenic fungi. frontiersin.orgbrieflands.comresearchgate.netscielo.br In one study, ABL showed some inhibitory activity against Cytospora mandshurica, with a reported half-maximal effective concentration (EC50) of 68.3 μg/mL. researchgate.net However, its activity against Fusarium oxysporum was found to be limited, with an EC50 value greater than 500 μg/mL. researchgate.net The same study noted that while ABL itself had modest activity, certain synthetic analogues of ABL demonstrated significantly more potent and broad-spectrum antifungal effects. researchgate.net
Table 2: In Vitro Antifungal Activity of this compound (This table is interactive and can be sorted by clicking on the headers.)
| Fungal Species | Assay Type | Result (EC50/MIC) | Reference |
|---|---|---|---|
| Cytospora mandshurica | Mycelium Growth Inhibition | 68.3 μg/mL | researchgate.net |
| Fusarium oxysporum | Mycelium Growth Inhibition | > 500 μg/mL | researchgate.net |
| Botrytis cinerea | Spore Inhibition | > 500 μg/mL | researchgate.net |
This compound has shown potential for neuroprotection in various in vitro models, primarily through its anti-inflammatory mechanisms. frontiersin.orgimrpress.comfrontiersin.orgmdpi.comnih.gov In models of cerebral ischemia, it is suggested that ABL may exert a neuroprotective effect by suppressing miR-155 expression. dbcls.jp This action leads to the downregulation of Toll-like receptor 4 (TLR4) and the upregulation of suppressor of cytokine signaling 1 (SOCS1) and MyD88, thereby reducing the inflammatory response that contributes to neuronal damage. dbcls.jp
Antioxidant: While some studies on fermented extracts of Inula britannica have shown improved antioxidant properties, specific in vitro antioxidant assays (like DPPH or FRAP) focusing solely on isolated this compound are not extensively detailed in the searched literature. nih.govmdpi.comarchivesofmedicalscience.commedwinpublishers.comresearchgate.net
Anti-melanogenesis: this compound has been identified as a potential skin-lightening agent due to its anti-melanogenic activity. mdpi.comresearchgate.netresearchgate.netmdpi.com Studies indicate that ABL inhibits tyrosinase activity by suppressing the expression of the tyrosinase enzyme. nih.gov This suppression is mediated through the regulation of the ERK and Akt signaling pathways, rather than by direct enzymatic inhibition. chemfaces.comnih.gov
Angiogenesis Modulation: The role of ABL in angiogenesis is complex and appears to be context-dependent. In studies involving human umbilical vein endothelial cells (HUVECs), ABL was found to promote VEGF-induced cell proliferation, migration, and the formation of capillary-like tubes. plos.orgplos.orgnih.gov This pro-angiogenic effect is associated with the enhanced phosphorylation of VEGFR-2 and its downstream signaling molecules, including Akt and MAPKs (p42/44 and p38). plos.orgnih.govresearchgate.net Conversely, other research has shown that ABL can inhibit angiogenesis in the context of lung cancer. nih.govchemfaces.com In this setting, ABL was found to inhibit VEGF-induced proliferation and migration of HUVECs by targeting the VEGFR-Src-FAK signaling pathway. nih.govchemfaces.com
Neuroprotective and Neurotrophic Potential in Cell Models
In Vivo Mechanistic Studies of this compound (Non-Human Animal Models)
This compound (ABL) has been the subject of various in vivo studies using non-human animal models to investigate its therapeutic potential across a range of diseases. These studies provide crucial insights into its biological effects in a whole-organism context, demonstrating its activity in models of inflammation, cancer, neurological disorders, and physiological modulation.
Investigations in Inflammatory Disease Models (e.g., Zebrafish Larvae)
The anti-inflammatory properties of this compound have been confirmed in vivo using a transgenic zebrafish larval model. mdpi.commdpi.com In these models, which are widely used for studying inflammation and immune responses, the zebrafish express an enhanced green fluorescent protein (EGFP) specifically in neutrophils. mdpi.com When injury was induced by tail fin amputation, subsequent exposure of the larvae to this compound resulted in an inhibition of neutrophil recruitment to the site of the injury. mdpi.commdpi.com This in vivo anti-inflammatory effect aligns with in vitro findings and suggests that this compound can effectively suppress inflammatory processes. mdpi.com
Studies in Non-Human Oncological Models (e.g., Xenograft Models)
This compound has demonstrated significant anti-tumor activity in several non-human oncological models, particularly in xenograft models. In a nude mouse xenograft model using A549 non-small cell lung cancer (NSCLC) cells, administration of this compound markedly suppressed tumor growth. mdpi.comdntb.gov.uaoatext.com The tumors in mice treated with this compound were significantly lighter than those in the vehicle-treated control group. dntb.gov.ua Furthermore, these in vivo studies showed that this compound treatment led to a significant inhibition of microvessel formation and Src activation within the xenograft tumors, indicating that its anti-cancer effects are, at least in part, due to the inhibition of angiogenesis and key signaling pathways involved in cancer cell proliferation. mdpi.comdntb.gov.ua Another study highlighted that this compound reduces tumor growth in an A549 mouse xenograft model. nih.govnih.gov
Table 1: Summary of In Vivo Oncological Studies of this compound
Animal Model Cancer Cell Line Key Findings Source Nude Mice A549 (Non-Small Cell Lung Cancer) Remarkably suppressed tumor growth; Reduced tumor weight; Inhibited in vivo microvessel formation; Inhibited Src activation in tumors. dntb.gov.ua, nih.gov Mouse A549 Reduces tumor growth. scielo.br, sci-hub.se
Exploration in Neurological Disease Animal Models
The neuroprotective effects of this compound have been investigated in a mouse model of ischemic stroke. nih.gov In this model, cerebral ischemia was induced by permanent middle cerebral artery occlusion (MCAO). nih.gov Treatment with this compound significantly reduced neurological deficits and the volume of cerebral infarct. nih.gov The mechanism behind this neuroprotection was linked to the suppression of inflammatory responses within the ischemic brain tissue. nih.gov Specifically, this compound inhibited the expression of pro-inflammatory cytokines, an effect attributed to its ability to suppress the expression of microRNA-155 (miR-155), which in turn modulates inflammatory pathways. nih.gov
Metabolic and Physiological Modulation Studies in Vivo (e.g., Renal Injury, Vascular Function)
In vivo studies have revealed that this compound can modulate physiological processes, notably in the context of renal injury and vascular function. In a mouse model of contrast-induced acute kidney injury (CI-AKI), pretreatment with this compound was shown to partially prevent renal dysfunction and reduce pyroptosis, a form of inflammatory cell death. scirp.orgscielo.br The administration of a contrast agent induced severe morphological changes in the kidneys and impaired function, which were mitigated by this compound. scirp.org This protective effect was associated with the blockage of pyroptosis-related proteins. scirp.org Another study noted that this compound prevented acute renal injury in rats subjected to exhaustive swimming by inhibiting apoptosis and reducing inflammation and oxidative stress. scirp.org
Regarding vascular function, in a murine hind limb ischemia model, animals treated with this compound recovered blood flow significantly earlier than control animals. brazilianjournals.com.br This suggests that this compound positively affects ischemia-mediated angiogenesis and arteriogenesis in vivo. brazilianjournals.com.br Furthermore, in a Matrigel plug assay in mice, this compound enhanced VEGF-induced angiogenesis. sci-hub.se
While this compound demonstrates clear physiological modulation in models of renal injury and vascular ischemia, specific in vivo studies focusing on its direct effects on systemic metabolic parameters such as glucose and lipid metabolism are currently limited in the available scientific literature.
Molecular Targets and Signaling Pathways of this compound
The biological activities of this compound are underpinned by its interaction with a variety of molecular targets and its modulation of key signaling pathways. These interactions have been elucidated through numerous in vitro and in vivo studies, providing a clearer picture of its mechanism of action at the molecular level.
Identification of Protein Targets and Receptor Interactions (e.g., VEGFR-2, Src, FAK, COX-2, NF-κB, Caspases, Bcl-2, Akt, MAPK)
This compound has been shown to interact with and modulate a wide array of protein targets and signaling pathways, which explains its diverse pharmacological effects, including its anti-inflammatory, anti-cancer, and cardio-protective activities.
One of the primary targets of this compound is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. oatext.comscirp.org It has been demonstrated that this compound enhances VEGF-induced VEGFR-2 phosphorylation, which in turn activates downstream signaling cascades. scirp.orgbrazilianjournals.com.br This modulation of VEGFR-2 signaling is crucial for its effects on angiogenesis. oatext.comscirp.org
Downstream of VEGFR-2, this compound has been found to inhibit the activation of Src kinase and Focal Adhesion Kinase (FAK) . mdpi.comdntb.gov.uaoatext.com The inhibition of the VEGF-Src-FAK signaling axis is a key mechanism behind its anti-angiogenic and anti-cancer effects. mdpi.comdntb.gov.uaoatext.com
In the context of inflammation, this compound targets the Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) pathways. oatext.comscielo.brphysiogenex.com It inhibits the production of prostaglandin E2 (PGE2) and the expression of COX-2. scielo.brphysiogenex.com Furthermore, it blocks the activation and translocation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. oatext.comscielo.br This leads to a reduction in the expression of inflammatory genes. oatext.com
This compound also modulates apoptotic pathways. It has been shown to induce apoptosis in cancer cells by affecting the levels of Bcl-2 family proteins and activating caspases . physiogenex.com Specifically, it can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. ahajournals.org This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial apoptosis pathway. physiogenex.com
The Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also significantly influenced by this compound. It enhances VEGF-induced phosphorylation of Akt, as well as the MAPK members p44/42 (ERK1/2) and p38. scirp.orgbrazilianjournals.com.br This modulation of the Akt and MAPK pathways is associated with its effects on cell proliferation, survival, and migration. scirp.org
Table 2: Key Molecular Targets and Signaling Pathways of this compound
Target/Pathway Effect of this compound Associated Biological Activity Source VEGFR-2 Enhances VEGF-induced phosphorylation Angiogenesis, Vascular function mdpi.com, ahajournals.org Src Inhibits VEGF-mediated activation Anti-angiogenesis, Anti-cancer dntb.gov.ua, oatext.com, nih.gov FAK Inhibits VEGF-mediated activation Anti-angiogenesis, Anti-cancer dntb.gov.ua, oatext.com, nih.gov COX-2 Inhibits expression Anti-inflammatory mdpi.com, oatext.com, scirp.org NF-κB Suppresses activation and translocation Anti-inflammatory, Pro-apoptotic mdpi.com, oatext.com, scirp.org, Caspases Activates Pro-apoptotic mdpi.com Bcl-2 Downregulates Pro-apoptotic mdpi.com, Akt Enhances VEGF-induced phosphorylation Cell proliferation, survival mdpi.com, ahajournals.org MAPK (p44/42, p38) Enhances VEGF-induced phosphorylation Cell proliferation, migration mdpi.com, ahajournals.org
Modulation of Enzyme Activities by this compound (e.g., Human Neutrophil Elastase, Tyrosinase)
This compound has been shown to significantly inhibit the activity of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. mdpi.comnih.gov In one study, ABL exhibited a half-maximal inhibitory concentration (IC50) of 3.2 ± 0.3 µM against HNE, proving more effective than the positive control, epigallocatechin gallate (IC50 of 7.2 ± 0.5 µM). mdpi.comnih.gov An enzyme kinetic analysis revealed that ABL acts as a noncompetitive inhibitor of HNE with an inhibition constant (Ki) of 2.4 µM. mdpi.com The excessive activity of HNE is linked to tissue damage in various inflammatory diseases. researchgate.netabcam.com
Furthermore, there is evidence to suggest that ABL may modulate tyrosinase activity. researchgate.net Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is relevant in the context of hyperpigmentation disorders. scbt.commdpi.com While direct inhibitory studies on tyrosinase by ABL are noted, the broader class of compounds from Inula britannica has shown such activity. researchgate.net
Impact on Gene Expression and Transcriptional Regulation (e.g., KLF4, Cyclins, CDKs, p21, iNOS)
This compound influences the expression of several key genes and transcriptional regulators involved in cell cycle control and inflammation.
KLF4 (Krüppel-like Factor 4): ABL has been found to upregulate the expression of KLF4, a transcription factor that can act as both a tumor suppressor and an oncogene depending on the cellular context. nih.govnih.govoncotarget.com In HT-29 human colon cancer cells, ABL-induced growth inhibition was associated with the upregulation of KLF4 expression. nih.gov Overexpression of KLF4 mimicked the effects of ABL, while knockdown of KLF4 impaired ABL's inhibitory effects, suggesting KLF4 is a crucial target. nih.gov
Cyclins and CDKs: ABL treatment leads to a reduction in the protein levels of several cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. nih.govnih.govnih.gov Specifically, ABL has been shown to decrease the expression of cyclin D1, cyclin E, cyclin A, CDK2, CDK4, and CDK6. nih.govnih.govnih.gov This downregulation of cyclin/CDK complexes is a key mechanism behind ABL's anti-proliferative effects.
p21: In contrast to its effect on cyclins and CDKs, ABL increases the expression of the CDK inhibitory protein p21. nih.govnih.govnih.gov The upregulation of p21 is a consistent finding across various cancer cell lines and vascular smooth muscle cells treated with ABL. nih.govnih.govnih.gov p21 plays a critical role in mediating cell cycle arrest by binding to and inactivating cyclin/CDK complexes. nih.govkhanacademy.org
iNOS (Inducible Nitric Oxide Synthase): ABL has been demonstrated to inhibit the expression of iNOS in macrophages. nih.govthieme-connect.com iNOS is responsible for the production of nitric oxide (NO), a key inflammatory mediator. nih.gov The anti-inflammatory effect of ABL is partly attributed to its ability to suppress iNOS gene expression, thereby reducing NO production. nih.gov This suppression is mediated by blocking the activation of NF-κB, a transcription factor essential for iNOS expression. nih.gov
Involvement in Cell Cycle Regulation Mechanisms (e.g., G0/G1, G2/M arrest)
This compound has been consistently shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, in various cell types.
G0/G1 Arrest: ABL induces G0/G1 phase arrest in human colon cancer cells, breast cancer cells, and vascular smooth muscle cells. nih.govnih.govnih.govbiomolther.orgjcancer.org This arrest is a direct consequence of the molecular changes described above, namely the downregulation of G1-phase-specific cyclins (D1 and E) and their associated CDKs (CDK2, CDK4, CDK6), coupled with the upregulation of the CDK inhibitor p21. nih.govnih.govnih.gov The inhibition of cyclin/CDK complexes prevents the cell from passing the G1 restriction point and entering the S phase of the cell cycle. mdpi.com
G2/M Arrest: In addition to G0/G1 arrest, derivatives of this compound have been reported to induce cell cycle arrest at the G2/M phase in human colon carcinoma (HCT116) cells. nih.gov
The following table summarizes the effects of this compound on cell cycle regulatory proteins.
| Cell Cycle Regulatory Protein | Effect of this compound | Cell Line/Model |
| Cyclin D1 | Decrease | MDA-MB-231, MCF-7, HT-29, VSMC |
| Cyclin E | Decrease | MDA-MB-231, MCF-7, HT-29, VSMC |
| Cyclin A | Decrease | VSMC |
| CDK2 | Decrease | MDA-MB-231, MCF-7, VSMC |
| CDK4 | Decrease | HT-29, VSMC |
| CDK6 | Decrease | VSMC |
| p21 | Increase | MDA-MB-231, MCF-7, HT-29, VSMC |
Interaction with Cellular Organelles and Subcellular Processes (e.g., Mitochondrial Apoptosis Pathway, Pyroptosis)
This compound's cytotoxic effects are also mediated through its interaction with critical cellular organelles and the initiation of specific cell death pathways.
Mitochondrial Apoptosis Pathway: ABL has been reported to activate the mitochondrial apoptosis pathway. nih.gov This intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria. mdpi.comnih.gov ABL can induce the phosphorylation of Bcl-2, a key anti-apoptotic protein, thereby promoting apoptosis. nih.gov
Pyroptosis: Recent studies have implicated this compound in the modulation of pyroptosis, a form of programmed cell death characterized by inflammation. karger.comcas.czkarger.comtandfonline.comvietnamjournal.ru In the context of contrast-induced acute kidney injury (CI-AKI), ABL pretreatment was shown to partially inhibit the progression of CI-AKI and pyroptosis. karger.comkarger.com It is suggested that ABL can attenuate CI-AKI through its anti-pyroptosis effects. karger.comvietnamjournal.ru
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological activities, guiding the design of more potent and selective compounds.
Identification of Essential Pharmacophores for Biological Activity (e.g., α-methylene-γ-lactone moiety)
The α-methylene-γ-lactone moiety is a key pharmacophore for the biological activity of this compound and other sesquiterpene lactones. nih.gov This reactive group is believed to be crucial for the covalent interaction with biological macromolecules, such as enzymes and transcription factors, through Michael addition. This interaction is thought to underlie many of the observed biological effects, including cytotoxicity and anti-inflammatory actions.
Impact of Specific Functional Groups on Molecular Interactions
SAR studies on this compound derivatives have provided insights into the role of specific functional groups in their biological activity.
Esterification at 6-OH: The esterification of the hydroxyl group at the 6-position has been shown to play an important role in the cytotoxicity of ABL derivatives. nih.gov Enhancing the lipophilicity through esterification can lead to increased cytotoxic activity. For instance, a derivative bearing a lauroyl group (a 12-carbon fatty acid) at the 6-OH position displayed potent in vitro cytotoxic activity. nih.gov
Conformational Effects on Biological Potency
The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For a molecule to interact with its biological target, such as an enzyme or receptor, it must adopt a specific orientation, often referred to as the bioactive conformation. The inherent flexibility or rigidity of a molecule's structure influences the population of conformers and thus the probability of it adopting this bioactive shape. In the case of this compound (ABL) and other sesquiterpene lactones, conformational features play a significant role in their potency.
Research into a series of sesquiterpene lactones has revealed a significant correlation between their three-dimensional structure and their inhibitory activity against Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation. nih.gov A crucial factor identified in this research was the torsion angle within the geometry-optimized structures of these compounds. nih.gov This highlights that subtle changes in the spatial arrangement of atoms can have a profound impact on biological efficacy. Aligning the lactone rings of various sesquiterpenes demonstrated that those with STAT3 inhibitory activity shared a distinct conformation compared to inactive compounds. nih.gov
Similarly, the introduction of aromatic and heterocyclic moieties at the 6-OH position has led to analogs with increased anticancer and antifungal activities. researchgate.net For example, the incorporation of a 1,3,4-oxadiazole (B1194373) ring system on the ABL skeleton produced compounds with significantly enhanced antifungal activity against various phytopathogenic fungi compared to the parent molecule. tmu.edu.cn These large substituents can act as conformational locks or introduce new interaction points with the biological target, both of which are dependent on the molecule's three-dimensional structure.
Molecular docking studies, which computationally model the interaction between a ligand and a protein, have also been employed to understand the bioactivity of ABL and its derivatives. These studies inherently assess the conformational fit of the molecule within the binding pocket of a target protein. For instance, docking studies with the anti-neuroinflammatory effects of certain sesquiterpenes suggested that their ability to interact with residues in the active site of the iNOS protein was key to their activity. acs.org More recently, molecular docking and dynamics simulations have suggested that ABL interacts with PKC-α, a key signaling protein, and this interaction is fundamental to its anti-inflammatory and other effects. dntb.gov.ua The success of such interactions is contingent on the molecule's ability to adopt a complementary shape to the binding site.
The following table summarizes the cytotoxic activity of selected this compound analogs, where structural modifications imply significant conformational changes that influence their biological potency.
| Compound | Modification from this compound (ABL) | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound (ABL) | - | HCT116 | > 40 | nih.gov |
| 1-O-acetyl-6-O-lauroylbritannilactone | Esterification of 6-OH with lauroyl group | HCT116 | 2.91 | nih.gov |
| Analog 4a | Esterification of 6-OH with phenyl group | HeLa | 4.7 | nih.gov |
| Analog 8d | Introduction of a 1,3,4-oxadiazole moiety | Cytospora mandshurica (fungus) | 19.6 (EC50 µg/mL) | tmu.edu.cn |
| Analog 8j | Introduction of a 1,3,4-oxadiazole moiety | Fusarium oxysporum (fungus) | 12.4 (EC50 µg/mL) | tmu.edu.cn |
Biosynthesis and Metabolic Pathways of Acetylbritannilactone
Proposed Biosynthetic Route of Acetylbritannilactone in Natural Producers
The biosynthesis of sesquiterpene lactones like this compound originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). icm.edu.pl These are synthesized through the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. icm.edu.pl The condensation of two IPP molecules with one DMAPP molecule by farnesyl diphosphate synthase (FDS) yields farnesyl diphosphate (FPP), the direct precursor to all sesquiterpenoids. icm.edu.pl
The proposed biosynthetic route to this compound likely follows the general pathway established for many sesquiterpene lactones, which can be broadly divided into the following stages:
Formation of the Sesquiterpene Skeleton: The C15 precursor, farnesyl diphosphate (FPP), is cyclized by a class of enzymes known as sesquiterpene synthases (STSs) to form various cyclic sesquiterpene hydrocarbon backbones. wur.nl For many sesquiterpene lactones in the Asteraceae family, the initial cyclization product is germacrene A. icm.edu.plfrontiersin.org
Oxidative Modifications: The sesquiterpene backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). tandfonline.com A key intermediate in the biosynthesis of many sesquiterpene lactones is germacrene A acid (GAA). tandfonline.comresearchgate.net This is formed from germacrene A via the action of germacrene A oxidase (GAO). icm.edu.plfrontiersin.org
Lactone Ring Formation: The formation of the characteristic lactone ring is a crucial step. In many cases, costunolide (B1669451), a germacranolide, is a central intermediate. frontiersin.orgtandfonline.com Costunolide is formed from germacrene A acid through hydroxylation at the C6 position, catalyzed by costunolide synthase (COS), a CYP enzyme, followed by spontaneous lactonization. frontiersin.orgtandfonline.com
Tailoring Reactions: Following the formation of the core sesquiterpene lactone structure, a series of "tailoring" reactions occur. These can include hydroxylations, epoxidations, acylations, and rearrangements, which lead to the vast diversity of sesquiterpene lactones. beilstein-journals.org In the case of this compound, this would involve an acetylation step.
While the precise biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to proceed through intermediates common to other sesquiterpene lactones in the Asteraceae family. icm.edu.pltandfonline.com
Enzymatic Mechanisms Involved in this compound Biosynthesis
The biosynthesis of this compound is dependent on the coordinated action of several classes of enzymes. frontiersin.org While the specific enzymes for this compound have not been individually characterized, the mechanisms are understood from studies on related sesquiterpene lactones. icm.edu.pltandfonline.com
Key enzyme classes involved in the proposed pathway include:
Sesquiterpene Synthases (STSs): These enzymes catalyze the initial cyclization of the linear FPP precursor into a specific cyclic sesquiterpene scaffold. wur.nl The reaction proceeds through a series of carbocationic intermediates and rearrangements. wur.nl
Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the oxidative functionalization of the sesquiterpene backbone. tandfonline.com They are involved in hydroxylation, epoxidation, and the formation of the lactone ring. tandfonline.comnih.gov All known CYPs involved in the biosynthesis of Asteraceae sesquiterpene lactones belong to the CYP71 family. tandfonline.com
Acetyltransferases: These enzymes are responsible for the final acetylation step that adds an acetyl group to the britannilactone (B2921459) core to form this compound.
The table below summarizes the key enzymes and their proposed roles in the biosynthesis of sesquiterpene lactones, which are likely analogous to the steps in this compound formation.
| Enzyme Class | Abbreviation | Proposed Function in Sesquiterpene Lactone Biosynthesis |
| Farnesyl Diphosphate Synthase | FDS/FPPS | Synthesizes farnesyl diphosphate (FPP) from IPP and DMAPP. icm.edu.pl |
| Germacrene A Synthase | GAS | Cyclizes FPP to form the germacrene A skeleton. icm.edu.plfrontiersin.org |
| Germacrene A Oxidase | GAO | Oxidizes germacrene A to germacrene A acid. icm.edu.plfrontiersin.org |
| Costunolide Synthase | COS | Catalyzes the formation of costunolide from germacrene A acid. frontiersin.orgtandfonline.com |
| Acetyltransferase | - | Catalyzes the final acetylation to form this compound. |
Genetic Basis for this compound Production
The production of this compound is under genetic control, with the expression of specific genes encoding the biosynthetic enzymes being a key regulatory point. wikipedia.org While the specific genes for this compound biosynthesis in Inula britannica have not been fully identified, research on other sesquiterpene lactone-producing plants in the Asteraceae family provides a framework for understanding the genetic basis. icm.edu.plnih.gov
Transcriptome analysis of various Asteraceae species has led to the identification of candidate genes for sesquiterpene lactone biosynthesis. icm.edu.plnih.gov These studies have shown that the genes encoding enzymes like germacrene A synthase (GAS), germacrene A oxidase (GAO), and costunolide synthase (COS) are often expressed in specialized plant tissues, such as glandular trichomes, where sesquiterpene lactones accumulate. icm.edu.pl
The expression of these biosynthetic genes is often regulated by transcription factors, which can control the timing and level of sesquiterpene lactone production in response to developmental or environmental cues. researchgate.net For example, in some species, the production of sesquiterpene lactones is induced by the plant hormone methyl jasmonate (MeJA). researchgate.net
Further research, including transcriptome sequencing of Inula britannica and functional characterization of candidate genes, is needed to fully elucidate the genetic basis for this compound production. researchgate.net
Precursor Incorporation Studies and Metabolic Labeling in this compound Research
Precursor incorporation studies using isotopically labeled compounds are a powerful tool for elucidating biosynthetic pathways. beilstein-journals.org In the context of this compound research, such studies could involve feeding labeled precursors, such as [¹³C]-glucose or [²H]-mevalonate, to Inula britannica plants or cell cultures. The incorporation of the label into this compound and its proposed intermediates would provide direct evidence for the biosynthetic route.
Metabolic labeling can also be used to study the dynamics of this compound biosynthesis and turnover. google.com For instance, pulse-chase experiments with labeled precursors could reveal the rate of synthesis and degradation of the compound within the plant.
While specific precursor incorporation studies for this compound are not widely reported in the available literature, this methodology has been instrumental in defining the biosynthetic pathways of other sesquiterpene lactones and natural products. beilstein-journals.org The application of these techniques to this compound would be a critical step in confirming its biosynthetic pathway.
Advanced Analytical and Spectroscopic Research Methodologies for Acetylbritannilactone
Advanced Hyphenated Techniques for Detection and Quantification
Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry for complex mixtures. semanticscholar.org The combination of chromatography's separation power with mass spectrometry's identification capabilities provides an unparalleled tool for analyzing compounds like Acetylbritannilactone. semanticscholar.orgleeder-analytical.com
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) are powerful analytical methods for the detection and quantification of pesticide residues and other compounds in food and biological samples. mdpi.comspectroscopyonline.com LC-MS is particularly well-suited for analyzing non-volatile, thermally labile, and polar compounds, which might otherwise be difficult to analyze by GC-MS. leeder-analytical.comshimadzu.com This makes it an essential tool for pharmaceutical and biological applications. leeder-analytical.com The choice between LC-MS and GC-MS often depends on the analyte's properties; GC-MS is ideal for volatile compounds, while LC-MS has a broader applicability for polar compounds. shimadzu.com
When analyzing complex extracts, such as those from polymeric materials or biological tissues, a combination of both LC/MS and GC/MS is often employed for comprehensive coverage of all potential compounds. lcms.cz For targeted quantitative analysis in such matrices, tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity, allowing for the confident detection and quantification of analytes at low levels. spectroscopyonline.com For instance, a micellar electrokinetic capillary chromatography (MECC) method, a variant of liquid phase separation, was developed for determining this compound in rat plasma, demonstrating the feasibility of analyzing this compound in a complex biological matrix. nih.gov This method achieved a sensitivity of 0.005 g/L. nih.gov
Below is a table summarizing typical parameters for an LC-MS/MS method that could be adapted for this compound analysis in a complex matrix.
Table 1: Example LC-MS/MS Method Parameters for Compound Analysis
| Parameter | Value |
|---|---|
| Liquid Chromatography | Agilent 1290 Infinity II |
| Mass Spectrometry | Agilent Revident LC/Q-TOF |
| Column | Agilent PS AQ-C18 2.1 x 100 mm |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Mobile Phase A | Water w/ 2.5mM Ammonium (B1175870) Formate & 0.05% Formic Acid |
| Mobile Phase B | Methanol (B129727) w/ 2.5mM Ammonium Formate & 0.05% Formic Acid |
| Flow Rate | 0.35 mL/min |
| MS Source | Dual AJS ESI |
| Polarity | Positive |
| MS Range | 40-1700 m/z |
This table is a representative example based on a general method for analyzing complex extracts. lcms.cz
Metabolomics is the comprehensive study of low-molecular-weight metabolites in biological systems. nih.govfrontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics for the simultaneous identification and quantification of multiple compounds in a sample. nih.govfrontiersin.org Unlike mass spectrometry, NMR requires minimal sample preparation and provides highly reproducible results, making it ideal for high-throughput screening. nih.gov
NMR-based metabolomics can be used to generate a "fingerprint" of a sample, providing a snapshot of the metabolic state. mdpi.comexplorationpub.com This approach can be applied to profile this compound within its natural source, such as an extract from Inula britannica. By comparing the NMR spectra of different samples, researchers can identify how the metabolic profile, including the concentration of this compound, changes in response to various factors. explorationpub.com The identification of this compound itself can be confirmed using a combination of 1D and 2D NMR experiments, with its structure elucidated by analyzing the chemical shifts and coupling constants of its protons and carbons. mdpi.com The 1D ¹H NMR spectrum gives an overview of the main compounds, while more complex spectra like 1D ¹³C NMR can help resolve signal overlap. frontiersin.org
LC-MS/MS and GC-MS/MS in Complex Matrices
Bioanalytical Method Validation for Research Purposes
The validation of a bioanalytical method is crucial to demonstrate that it is suitable for its intended purpose and can generate reliable data for regulatory submissions or research studies. europa.eueuropa.eu This process ensures the quality and consistency of bioanalytical data. europa.eu Key validation parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability. fda.govnih.gov
For a method to be considered fully validated, it must meet predefined acceptance criteria for these parameters. europa.eunih.gov For example, the MECC method developed for this compound in rat plasma was validated for several of these characteristics. nih.gov The validation demonstrates that the analytical method is reliable for the quantitative determination of the analyte in a specific biological matrix. nih.gov
Table 2: Bioanalytical Validation Parameters for an this compound Assay
| Validation Parameter | Finding for MECC Method | Guideline Requirement |
|---|---|---|
| Linearity | Correlation coefficient of 0.9975 | Demonstrates a proportional relationship between concentration and instrument response. |
| Reproducibility (Precision) | Relative standard deviation of migration time < 5% | Measures the closeness of agreement between a series of measurements. |
| Recovery | > 92% | Assesses the extraction efficiency of an analytical method. |
| Sensitivity (LOD) | 0.005 g/L | The lowest analyte concentration that can be reliably detected. |
This table is based on findings from a study on this compound nih.gov and general bioanalytical validation principles. fda.gov
Chromatographic Fingerprinting for Quality Control and Research
Chromatographic fingerprinting is a powerful technique for the quality control and standardization of herbal medicines. aurigaresearch.comresearchgate.netnih.gov This approach generates a characteristic profile, or "fingerprint," of a sample, which reflects the complex mixture of chemical constituents. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used for this purpose. aurigaresearch.com
Derivatization Techniques for Enhanced Analytical Detection of this compound
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. obrnutafaza.hr This is often done to enhance volatility for GC-MS analysis or to improve ionization efficiency and detection sensitivity for LC-MS. obrnutafaza.hrnih.gov
For GC-MS analysis, polar functional groups like hydroxyls (-OH) and carboxylic acids (-COOH) can make compounds non-volatile. obrnutafaza.hr this compound contains a hydroxyl group, which can be targeted for derivatization. mdpi.com Silylation is a common technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hrresearchgate.net This process reduces the polarity and increases the volatility of the analyte, leading to better GC separation and detection. obrnutafaza.hr Another approach is acylation, which can also enhance detectability. obrnutafaza.hr
For LC-MS, derivatization can be used to introduce a readily ionizable group or a fluorescent tag to the molecule, significantly enhancing detection sensitivity. nih.govnih.gov For example, reagents can be used that react with hydroxyl groups to improve signal enhancement in LC-ESI-MS/MS analysis. nih.gov
Table 3: Common Derivatization Reagents and Their Target Functional Groups
| Derivatization Technique | Reagent Example | Target Functional Group(s) | Purpose |
|---|---|---|---|
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Hydroxyls, Carboxyls, Amines, Thiols | Increases volatility for GC-MS |
| Silylation | MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) | Hydroxyls, Amines (including sterically hindered) | Creates more stable derivatives for GC-MS |
| Acylation | Acyl Halides (e.g., Trifluoroacetic Anhydride) | Hydroxyls, Amines | Increases volatility and electron capture for GC-MS |
| Alkylation/Esterification | Benzyl Bromide | Carboxylic Acids | Increases volatility for GC-MS |
| Amine Reactive | Isonicotinoyl Chloride | Hydroxyls | Enhances ionization for LC-MS |
This table summarizes general derivatization techniques applicable to functional groups found in compounds like this compound. obrnutafaza.hrnih.govresearchgate.net
Future Directions and Research Challenges in Acetylbritannilactone Studies
Exploration of Novel Biological Activities and Therapeutic Potential (Mechanistic Focus)
Initial studies have established Acetylbritannilactone's role in several biological processes, but a deeper, mechanistically focused exploration is required to uncover its full therapeutic potential. ABL has been shown to modulate angiogenesis by regulating Vascular Endothelial Growth Factor (VEGF) signaling, suggesting its potential in treating cardiovascular diseases like chronic ischemia. chemfaces.com It achieves this by promoting VEGF-induced cell proliferation, migration, and tube formation in endothelial cells. chemfaces.com Furthermore, ABL inhibits inflammatory responses in vascular smooth muscle cells by blocking the NF-κB pathway and subsequent expression of inflammatory genes like COX-2. chemfaces.comnih.gov This anti-inflammatory action is also evident in its ability to suppress neointimal hyperplasia after arterial injury by inhibiting NF-κB activation. nih.gov
Recent research has also highlighted its potential as a skin-lightening agent due to its anti-melanogenic activity, which is mediated by the suppression of tyrosinase expression through the ERK and Akt signaling pathways. chemfaces.com Additionally, ABL has demonstrated anti-inflammatory and anti-MUC5AC effects by targeting PKC-α and downregulating the SRC/EGFR/MAPK signaling pathway, indicating its potential as a treatment for conditions like COPD. nih.gov The synergistic effect of ABL with celecoxib (B62257) in suppressing breast cancer cell growth further expands its potential applications in oncology. nih.gov
Future investigations should aim to unravel the detailed molecular mechanisms underlying these observed activities. For instance, understanding how ABL differentially modulates VEGF signaling in various contexts could lead to more targeted therapies. A comprehensive analysis of its impact on different inflammatory pathways beyond NF-κB is also warranted.
Table 1: Investigated Biological Activities of this compound and its Derivatives
| Biological Activity | Target/Mechanism | Model System | Key Findings | Reference(s) |
| Anti-inflammatory | Inhibition of NF-κB activation, COX-2 expression | Lipopolysaccharide (LPS)-stimulated vascular smooth muscle cells | Potent inhibitor of inflammatory responses. nih.gov | nih.gov |
| Anti-inflammatory | Downregulation of SRC/EGFR/MAPK signaling pathway | PMA-induced NCI-H292 cells and LPS-stimulated RAW264.7 cells | Reduced expression of key signaling proteins. nih.gov | nih.gov |
| Anti-inflammatory and Anti-MUC5AC | Targeting of PKC-α | Mouse model of COPD | Ameliorated pulmonary function and decreased mucus production. nih.gov | nih.gov |
| Angiogenesis Modulation | Regulation of VEGF signaling | Human endothelial cells, in vivo ischemia model | Promotes VEGF-induced angiogenesis and blood flow recovery. chemfaces.com | chemfaces.com |
| Anti-cancer | Inhibition of Src-FAK signaling | A549 non-small cell lung cancer cells, xenograft mice | Inhibited cell growth and in vivo tumor formation. chemfaces.com | chemfaces.com |
| Anti-cancer (synergistic) | COX-2 dependent and independent mechanisms | Breast cancer cells | Enhanced apoptotic effect of celecoxib. nih.gov | nih.gov |
| Anti-melanogenic | Suppression of tyrosinase expression via ERK and Akt signaling | Cell-based systems | Acts as a potential skin-lightening agent. chemfaces.com | chemfaces.com |
| Inhibition of Neointimal Hyperplasia | Suppression of NF-κB activation | Rat artery balloon injury model | Reduced neointimal formation. nih.gov | nih.gov |
Development of Advanced Synthetic Methodologies for Accessing Diverse Analogues
While this compound can be isolated from natural sources, its total synthesis has not yet been reported. researchgate.net The development of efficient synthetic and semi-synthetic routes is crucial for producing diverse analogues with potentially enhanced or novel biological activities. The α-methylene-γ-butyrolactone moiety is a key structural feature of many sesquiterpene lactones, including ABL, and is often crucial for their biological activity, allowing for Michael addition reactions with biological nucleophiles like cysteine residues in proteins. mdpi.com
Researchers have begun to synthesize derivatives of ABL to explore structure-activity relationships (SAR). For example, S-containing derivatives and (2-O-alkyloxime-3-phenyl)-propionyl-1-O-acetylbritannilactone esters have been synthesized and evaluated for their anti-tumor activities. researchgate.netnih.gov Furthermore, the creation of ABL analogues bearing oxadiazole, triazole, or imidazole (B134444) scaffolds has led to the discovery of new fungicidal candidates, with some derivatives showing significantly improved activity against various phytopathogenic fungi compared to the parent compound. researchgate.netacs.org These studies demonstrate the potential of chemical modification to enhance the bioactivity and broaden the therapeutic applications of this compound.
Future efforts should focus on developing more versatile and efficient synthetic strategies. This could involve novel catalytic methods, flow chemistry, and diversity-oriented synthesis to rapidly generate libraries of ABL analogues. These libraries can then be screened for a wide range of biological activities, accelerating the discovery of new lead compounds.
Unraveling Undiscovered Molecular Targets and Interaction Networks
A significant challenge in this compound research is the identification of its complete set of molecular targets and the characterization of its interaction networks within the cell. The biological effects of ABL are likely mediated by its interaction with multiple proteins. The α,β-unsaturated γ-lactone structure of ABL suggests that it can act as a Michael acceptor, forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. mdpi.com
Quantitative chemical proteomics has emerged as a powerful tool for identifying the cellular targets of natural products. researchgate.net Applying such methods to ABL could reveal a comprehensive profile of its protein interactors. For instance, studies on other sesquiterpene lactones have identified specific cysteine residues in key signaling proteins as targets. mdpi.comnih.gov Molecular docking studies have also been employed to predict potential binding sites, such as the interaction of ABL with PKC-α. nih.gov
Future research should utilize advanced proteomic techniques, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), to systematically map the direct binding partners of ABL in various cell types and disease models. researchgate.net Constructing and analyzing the resulting protein-protein interaction (PPI) networks will provide a systems-level understanding of how ABL exerts its pleiotropic effects and may reveal previously unknown mechanisms of action and therapeutic opportunities. uni-tuebingen.destanford.edufrontiersin.org
Application of Computational Chemistry and Chemoinformatics in this compound Research
Computational chemistry and chemoinformatics are indispensable tools for accelerating research into this compound. pnnl.govuva.nlucr.edu These approaches can provide valuable insights into its structure-activity relationships, predict its biological activities, and guide the design of novel analogues with improved properties.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. acs.orgmdpi.com It has been successfully used to suggest that PKC-α is a direct target of ABL. nih.gov Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com For example, MD simulations could be used to study the covalent modification of target proteins by ABL at the atomic level.
Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method that correlates the chemical structure of a series of compounds with their biological activity. dntb.gov.uamdpi.com By developing 3D-QSAR models, researchers can identify the key structural features of this compound that are responsible for its various biological effects. rsc.orgresearchgate.net These models can then be used to predict the activity of virtual compounds, allowing for the in-silico screening of large chemical libraries and the prioritization of candidates for synthesis and biological testing. The development of robust QSAR models for ABL's anti-inflammatory, anti-cancer, and other activities will be a valuable asset in the rational design of new therapeutic agents.
Molecular Docking and Dynamics Simulations
Strategies for Sustainable Production and Biotechnological Applications of this compound
The reliance on plant extraction for obtaining this compound presents challenges in terms of yield, scalability, and environmental impact. researchgate.net Therefore, developing sustainable production methods is a critical area of future research.
Metabolic engineering and synthetic biology offer promising avenues for the biotechnological production of ABL and other sesquiterpene lactones. researchgate.net This could involve engineering microbial hosts, such as Saccharomyces cerevisiae or Escherichia coli, to express the biosynthetic pathway of ABL. This approach has the potential to provide a continuous and scalable supply of the compound, independent of plant cultivation.
Furthermore, the exploration of enzymatic biocatalysis could lead to more environmentally friendly methods for the synthesis of ABL derivatives. Enzymes can be used to perform specific chemical transformations with high selectivity, reducing the need for harsh chemical reagents and protecting groups. frontiersin.org The development of sustainable manufacturing processes for ABL will not only be economically beneficial but also align with the principles of green chemistry. ox.ac.uknsflow.comeuropa.eu
Integration of Omics Technologies (Proteomics, Transcriptomics) in this compound Research
The evolution of high-throughput "omics" technologies, including proteomics and transcriptomics, offers a powerful lens for dissecting the complex biological mechanisms of natural products like this compound. nih.gov Integrating these approaches allows researchers to move beyond single-target interactions and build a comprehensive, systems-level understanding of a compound's mechanism of action, from gene expression to protein function. syncell.comnih.gov For this compound, the application of these technologies is pivotal in mapping its cellular interaction network, identifying novel therapeutic targets, and uncovering the full spectrum of its pharmacological effects.
Proteomics, the large-scale study of proteins, provides direct insight into the functional machinery of the cell. standardbio.com Mass spectrometry-based proteomics is a particularly powerful tool for identifying which proteins in a complex biological sample are affected by a compound. researchgate.net In the context of this compound, chemoproteomic strategies have been employed to identify its direct covalent protein targets. One such advanced technique, multiplexed thiol reactivity profiling (MTRP), was used to map the protein targets of several electrophilic natural products, including this compound. researchgate.net This research identified Heat Shock Protein 60 (HSP60) as a specific target that this compound covalently binds to, thereby inhibiting its chaperone activity. researchgate.net This finding is significant as it provides a concrete molecular anchor for understanding how this compound exerts its effects.
Transcriptomics focuses on studying the complete set of RNA transcripts produced by an organism's genome under specific conditions. standardbio.com This technology can reveal how a compound alters gene expression, providing a snapshot of the cellular response at the transcriptional level. syncell.com While comprehensive transcriptomic screening of this compound's effects is an emerging area, studies have already shown its ability to modulate specific components of the transcriptome, particularly non-coding RNAs such as microRNAs (miRNAs). mdpi.comvietnamjournal.ru Research has demonstrated that this compound can modulate the inflammatory response in ischemic cerebral tissues by affecting microRNA-155 (miR-155). mdpi.comvietnamjournal.ru MiR-155 is a known regulator of inflammation, and its modulation by this compound points to a transcript-level mechanism for the compound's anti-inflammatory properties. mdpi.com Further studies have also linked this compound to the regulation of Krüppel-like Factor 4 (KLF4), a transcription factor that in turn controls the expression of key cell cycle proteins like p21. mdpi.com
The true power of omics lies in the integration of these data streams. nih.govembl.org For this compound, correlating proteomic data with transcriptomic data can create a more complete picture of its activity. For example, the proteomic discovery of HSP60 as a direct target can be linked to transcriptomic data showing changes in cellular stress and inflammatory pathways. Similarly, the observed modulation of miR-155 and the KLF4 transcription factor at the transcript level can be functionally validated by proteomic analysis of downstream protein expression changes. researchgate.netmdpi.commdpi.com This multi-omics approach is essential for building robust models of the compound's mechanism of action, bridging the gap between gene regulation and protein function. syncell.com
Future research should focus on conducting integrated studies where both the proteome and transcriptome are analyzed from the same biological system treated with this compound. This will allow for direct correlation between changes in gene expression and alterations in protein abundance or activity, providing a more holistic and dynamic view of the compound's cellular impact.
Table of Research Findings from Omics Technologies
| Technology | Biological System | Key Findings | Research Focus |
| Proteomics | Chemoproteomic Profiling | This compound covalently binds to and inhibits Heat Shock Protein 60 (HSP60). researchgate.net | Target Identification |
| Transcriptomics (miRNA Analysis) | Ischemic Cerebral Tissues (In Vitro/In Vivo) | Modulates the expression of microRNA-155 (miR-155) to control inflammatory responses. mdpi.comvietnamjournal.ru | Mechanism of Action (Anti-inflammatory) |
| Transcriptomics (Gene Expression) | Colorectal Cancer Cells | Induces cell cycle arrest through a KLF4-dependent increase in p21 expression. mdpi.com | Mechanism of Action (Anticancer) |
Q & A
Basic: How to determine the cytotoxicity of ABL in cancer cell lines?
Methodological Answer:
Cytotoxicity can be assessed using the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Cells (e.g., A549 lung cancer cells) are seeded in 96-well plates (1×10⁴ cells/well), treated with ABL (1.25–20 µM) for 72 hours, and incubated with MTT reagent. Formazan crystals are solubilized, and absorbance is measured at 570 nm. Dose-response curves are plotted to calculate IC₅₀ values. Triplicate experiments and statistical validation (e.g., ANOVA) ensure reproducibility .
Basic: What experimental models are used to assess ABL’s anti-angiogenic effects?
Methodological Answer:
Human umbilical vein endothelial cells (HUVECs) are a standard model. Key assays include:
- Migration assay : Modified Boyden chambers with VEGF-A (10–50 ng/mL) as a chemoattractant. HUVECs are pretreated with ABL (e.g., 10 µM) and loaded into upper chambers; migrated cells are quantified after 6–24 hours .
- [³H]-thymidine incorporation : Measures DNA synthesis. HUVECs are treated with ABL and VEGF-A, pulsed with [³H]-thymidine, and radioactivity is counted to evaluate proliferation inhibition .
Advanced: How to analyze synergistic effects of ABL with chemotherapeutic agents like gemcitabine?
Methodological Answer:
Synergy is evaluated using:
- Combination Index (CI) : Calculate via CompuSyn software based on Chou-Talalay method. CI < 1 indicates synergy.
- Apoptosis markers : Western blotting for pro-apoptotic Bax, anti-apoptotic Bcl-2, and cleaved PARP. For example, ABL (10 µM) + gemcitabine (10 µg/mL) synergistically reduces Bcl-2/Bax ratio and increases caspase-3 activation in A549 cells .
- NF-κB pathway analysis : Nuclear extracts are probed for p65 subunit translocation. Synergistic inhibition is quantified via densitometry normalized to β-actin .
Advanced: How to resolve contradictions in ABL-induced apoptotic pathways across studies?
Methodological Answer:
Contradictions (e.g., COX-2-dependent vs. independent apoptosis) require:
- Pathway-specific inhibitors : Use siRNA or pharmacological inhibitors (e.g., COX-2 inhibitor Celecoxib) to isolate mechanisms.
- Multi-omics profiling : RNA sequencing or phosphoproteomics to identify upstream regulators (e.g., MAPK/ERK vs. NF-κB).
- Cell-type specificity : Compare responses in breast cancer (COX-2-dependent apoptosis ) vs. lung cancer (NF-κB-mediated ).
Basic: How to evaluate ABL’s effect on cell cycle progression?
Methodological Answer:
Flow cytometry with propidium iodide (PI) staining:
- Cells are fixed in 70% ethanol, treated with RNase A, and stained with PI (50 µg/mL). DNA content is analyzed via flow cytometry (e.g., 488 nm excitation). ABL (20 µM) induces G1-phase arrest in HT-29 colorectal cells by upregulating p21 and p27 .
Advanced: What in vivo models validate ABL’s anti-tumor efficacy?
Methodological Answer:
- Xenograft models : Immunodeficient mice are subcutaneously injected with cancer cells (e.g., MDA-MB-231 breast cancer). ABL (10–50 mg/kg/day, oral gavage) is administered for 4 weeks. Tumor volume is measured weekly, and tissues are harvested for histopathology (H&E) and immunohistochemistry (Ki-67, TUNEL) .
- Orthotopic models : For metastasis studies, inject luciferase-tagged cells into organ-specific sites (e.g., liver) and monitor via bioluminescence imaging .
Advanced: How to study ABL’s modulation of VEGF signaling in endothelial cells?
Methodological Answer:
- Western blotting : Analyze VEGF receptor phosphorylation (e.g., VEGFR2 Tyr1175) in HUVECs treated with ABL (10 µM) and VEGF-A (50 ng/mL).
- Tube formation assay : Seed HUVECs on Matrigel; ABL inhibits capillary-like structure formation in a dose-dependent manner (5–20 µM) .
- qRT-PCR : Quantify VEGF-A and Flk1 mRNA levels to assess transcriptional regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
